4,4,4-Trifluor-2-phenylbutan-1-amin

Übersicht

Beschreibung

Molecular Structure Analysis

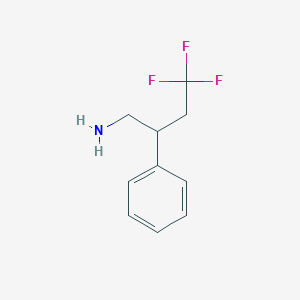

The molecular structure of 4,4,4-Trifluoro-2-phenylbutan-1-amine consists of a phenyl group attached to a butan-1-amine chain with three fluorine atoms attached to the fourth carbon atom.Physical and Chemical Properties Analysis

4,4,4-Trifluoro-2-phenylbutan-1-amine is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Lumineszenz und magnetische Eigenschaften

Die Verbindung wird bei der Synthese von 8-koordinierten Holmium(III)-Komplexen verwendet . Diese Komplexe wurden durch Elementarmikroanalyse und Infrarotspektroskopie sowie Einkristall-Röntgenbeugung charakterisiert . Die Lumineszenz-Emissionseigenschaften der Pyridyladdukte zeigen eine starke charakteristische Bande im sichtbaren Bereich bei 661 nm und eine Reihe von Banden im NIR-Bereich .

Herstellung von funktionalisierten Sol-Gel-Matrixmaterialien

Die Verbindung wird bei der Synthese von 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluor-1,3-butandions verwendet, einem neuartigen Trialkoxysilanmonomer zur Herstellung von funktionalisierten Sol-Gel-Matrixmaterialien . Dieses neue Silan ist ein geeignetes Ausgangsmaterial für die Herstellung von funktionalisierten Sol-Gel-Materialien .

Pharmazeutisches Zwischenprodukt

4,4,4-Trifluor-2-phenylbutan-1-amin wird als pharmazeutisches Zwischenprodukt verwendet . Es wird zur Synthese von racemischem 2-Amino-5,5,5-trifluor-3-methylpentansäure als fluorierter Synthon verwendet .

Untersuchung der Regioselektivität

Ethyl-4,4,4-trifluor-2-butinsäureester, eine verwandte Verbindung, wird verwendet, um die Regioselektivität der Insertionsreaktion mit cyclometallierten Iridium- und Rhodiumkomplexen zu untersuchen .

Herstellung von Ethyl-(Z)-3-Iod-4,4,4-Trifluor-2-butensäureester

Ethyl-4,4,4-trifluor-2-butinsäureester kann bei der Herstellung von Ethyl-(Z)-3-Iod-4,4,4-Trifluor-2-butensäureester verwendet werden .

Synthese von fluoriertem Synthon

Es wird zur Synthese von racemischem 2-Amino-5,5,5-trifluor-3-methylpentansäure als fluorierter Synthon verwendet .

Safety and Hazards

Wirkmechanismus

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,4,4-Trifluoro-2-phenylbutan-1-amine. For instance, the compound is stored at a temperature of 4 degrees Celsius , indicating that temperature could be a critical factor in maintaining its stability. and requires further investigation.

Eigenschaften

IUPAC Name |

4,4,4-trifluoro-2-phenylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c11-10(12,13)6-9(7-14)8-4-2-1-3-5-8/h1-5,9H,6-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIUKWHVQGSRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(piperidin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1491640.png)

![3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1491641.png)

![6-cyclohexyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491643.png)

![2-(3-(pyridin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1491648.png)

![1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491650.png)

![1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491651.png)

![1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1491652.png)

![6-(tert-butyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491654.png)

![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491656.png)

![methyl 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1491657.png)

![1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491658.png)

![2-(3-(piperidin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1491659.png)

![6-ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491660.png)

![6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491661.png)